2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one
Overview
Description
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is a heterocyclic compound with a unique spiro structure. This compound is part of the spiropyran family, known for their photochromic properties, meaning they can change color when exposed to light. The molecular formula of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is C12H15NO, and it has a molecular weight of 189.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves the reaction of indoline derivatives with pyran derivatives under specific conditions. One common method is the condensation reaction between indoline-2,3-dione and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indoline nitrogen or the pyran oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a photochromic agent in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of smart materials and molecular switches due to its photochromic properties
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound can switch from a closed spiro form to an open merocyanine form. This transformation alters its electronic and structural properties, making it useful in applications like molecular switches and sensors .
Comparison with Similar Compounds
Similar Compounds
Spiropyran: Another photochromic compound with similar properties but different structural features.
Spirooxazine: Known for its photochromic behavior and used in similar applications.
Indolinooxazolidine: Exhibits photochromic properties and is used in smart materials
Uniqueness
2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-2-one is unique due to its specific spiro structure, which imparts distinct photochromic properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in the development of advanced materials and technologies .
Biological Activity
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological properties, including antiproliferative effects against various cancer cell lines, antiviral activity, and potential mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₃NO₂
- Molecular Weight : 203.23 g/mol
- CAS Number : 304876-29-7
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines. The following table summarizes the IC50 values for various cell lines:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF7 | 3.597 | 5-Fluorouracil | 3.15 |
HCT116 | 4.375 | Sunitinib | 3.97 |
A431 | 2.434 | 5-Fluorouracil | 23.44 |
PaCa2 | Not specified | Not specified | Not specified |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses that reveal increased rates of apoptosis in treated cells .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral effects, particularly against SARS-CoV-2. In a Vero cell viral infection model, it demonstrated significantly higher potency compared to standard antiviral agents like chloroquine and hydroxychloroquine, with reported efficacy approximately 3.3 to 4.8 times greater than these references .
The biological activity of this compound can be attributed to several mechanisms:
- Multi-targeted Inhibition : The compound exhibits multi-targeted inhibitory properties against key receptors such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to significant apoptosis in cancer cells, which is a crucial pathway for anticancer therapies .
- Antimicrobial Properties : Beyond its anticancer and antiviral activities, some derivatives of spiro-indole compounds have also shown antimicrobial effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with low minimum inhibitory concentrations (MIC) .
Case Studies
Several case studies further illustrate the efficacy of this compound:
- Case Study 1 : In a study involving the MCF7 breast cancer cell line, treatment with the compound resulted in an IC50 value comparable to established chemotherapeutics like 5-fluorouracil, highlighting its potential as a viable alternative or adjunct in cancer therapy .
- Case Study 2 : Evaluation in a viral infection model demonstrated that the compound could inhibit SARS-CoV-2 replication effectively, suggesting its potential use in treating COVID-19 alongside traditional antiviral therapies .
Properties
IUPAC Name |
spiro[1H-indole-3,4'-oxane]-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-12(5-7-15-8-6-12)9-3-1-2-4-10(9)13-11/h1-4H,5-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCYGPZVJLECD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653575 | |
Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304876-29-7 | |
Record name | Spiro[indole-3,4'-oxan]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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